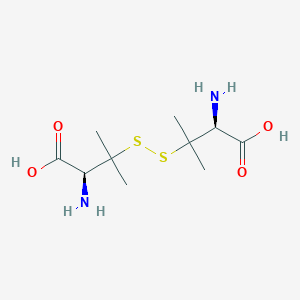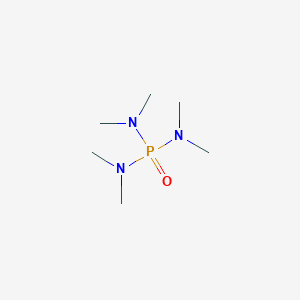
D-Penicillamin-Disulfid
Übersicht
Beschreibung
D-Penicillamine disulfide is a compound that is used in a variety of scientific and medical research applications. It is a versatile and powerful compound that has a wide range of biochemical and physiological effects on living organisms.
Wissenschaftliche Forschungsanwendungen
Aktivität bei Dermatomyositis
D-Penicillamin-Disulfid wurde in pharmakologischen Studien im Zusammenhang mit Dermatomyositis, einer seltenen entzündlichen Erkrankung, verwendet . Es ist bekannt für seine entzündungshemmenden Eigenschaften, die dazu beitragen können, die Symptome dieser Erkrankung zu lindern.
Antimelanoma-Aktivität
Eine weitere interessante Anwendung von this compound liegt in der Untersuchung der Antimelanoma-Aktivität . Es wird untersucht, wie diese Verbindung zur Hemmung des Wachstums von Melanomzellen eingesetzt werden kann.
Apoptogene Carbonyl-Fänger
This compound wurde in der Untersuchung von apoptogenen Carbonyl-Fängern verwendet . Dies sind Verbindungen, die in bestimmten Zelltypen Apoptose oder programmierten Zelltod induzieren können. Dies hat potenzielle Anwendungen in der Krebsbehandlung.
Antirheumatisches Mittel
This compound wird als antirheumatisches Mittel verwendet . Es kann dazu beitragen, Entzündungen und Schmerzen in den Gelenken zu reduzieren, die häufige Symptome von rheumatischen Erkrankungen sind.
Chelatbildner bei Morbus Wilson
Diese Verbindung wird auch als Chelatbildner bei Morbus Wilson verwendet . Morbus Wilson ist eine genetische Erkrankung, bei der sich Kupfer im Körper ansammelt. This compound kann an das überschüssige Kupfer binden und dazu beitragen, es aus dem Körper zu entfernen.
Peptidsynthese in Lösung
This compound ist für die Peptidsynthese in Lösung geeignet . Dies ist eine Methode zur Herstellung von Peptiden, die kurze Ketten aus Aminosäuren sind. Diese Peptide haben eine breite Palette von Anwendungen in der biologischen Forschung und Medikamentenentwicklung.
Wirkmechanismus
Target of Action
D-Penicillamine disulfide primarily targets copper ions in the body . It is a potent copper chelating agent . The compound is used therapeutically for the control of copper-related pathology in Wilson’s disease . It also reduces excess cystine excretion in cystinuria .
Mode of Action
D-Penicillamine disulfide interacts with its targets through a process known as chelation . In the context of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . For cystinuria, it works by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The biochemical pathways affected by D-Penicillamine disulfide are primarily related to the metabolism of copper and cystine. In Wilson’s disease, the compound helps to regulate copper levels in the body by promoting its excretion . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Pharmacokinetics
D-Penicillamine disulfide is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The molecular and cellular effects of D-Penicillamine disulfide’s action are primarily related to its ability to regulate copper and cystine levels in the body. In Wilson’s disease, it helps to reduce the toxic accumulation of copper, thereby alleviating the symptoms of the disease . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Action Environment
The action, efficacy, and stability of D-Penicillamine disulfide can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron can reduce the absorption of the drug . Furthermore, the compound’s action can be affected in patients with malabsorption states, as this can dramatically decrease its bioavailability .
Safety and Hazards
D-Penicillamine disulfide may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .
Biochemische Analyse
Biochemical Properties
D-Penicillamine disulfide participates in three types of reactions: sulfhydryl-disulfide exchange, thiazolidine formation, and metal chelation . It interacts with enzymes, proteins, and other biomolecules, primarily through its amino and mercapto groups . For instance, it competes for cupric ions with serum albumin and ceruloplasmin, two important copper carriers .
Cellular Effects
D-Penicillamine disulfide has significant effects on various types of cells and cellular processes. It influences cell function by binding to copper, allowing it to be eliminated in the urine . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Penicillamine disulfide involves its role as a chelating agent. It binds to copper, forming a complex that can be excreted in the urine . This binding interaction with copper leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Penicillamine disulfide can change over time. The compound has been found to be relatively stable, with limited degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of D-Penicillamine disulfide vary with different dosages in animal models. High doses of the compound have been found to be lethal in some cases . Lower doses have been used effectively for the treatment of conditions like Wilson’s disease .
Metabolic Pathways
D-Penicillamine disulfide is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, in cells with elevated SLC7A11 expression, NADPH depletion causes cystine accumulation, which initiates disulfidptosis .
Transport and Distribution
D-Penicillamine disulfide is transported and distributed within cells and tissues. After ingestion, it transforms into disulfides, which bind to albumin. This binding is responsible for the slow elimination of the drug from plasma .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20902-45-8 | |
| Record name | D-Penicillamine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiodi-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE DISULFIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)






![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)


